molecular formula C19H18N2O3 B2994037 N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide CAS No. 955914-02-0

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Cat. No.: B2994037
CAS No.: 955914-02-0
M. Wt: 322.364
InChI Key: VXFVDUXJCZWODF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom The compound also features a carboxamide group, an ethyl-substituted phenyl ring, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with formamide under basic conditions to form the oxazole ring.

    Substitution Reactions: The introduction of the 2-ethylphenyl and 4-methoxyphenyl groups can be achieved through substitution reactions. For example, the oxazole intermediate can undergo a nucleophilic aromatic substitution reaction with 2-ethylphenylamine and 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the oxazole intermediate with an appropriate amine, such as 2-ethylphenylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amino derivatives of the oxazole compound.

    Substitution: Substituted oxazole derivatives with various functional groups on the phenyl rings.

Scientific Research Applications

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new heterocyclic compounds and pharmaceuticals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide: This compound has a similar structural framework but features a piperazine ring instead of an oxazole ring.

    2-chloro-4-methoxyphenyl N-(2-ethylphenyl)carbamate: This compound contains a carbamate group instead of a carboxamide group and a chloro substituent on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its oxazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-13-6-4-5-7-16(13)21-18(22)19-20-12-17(24-19)14-8-10-15(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFVDUXJCZWODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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